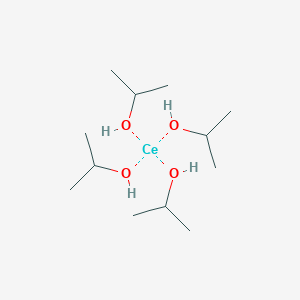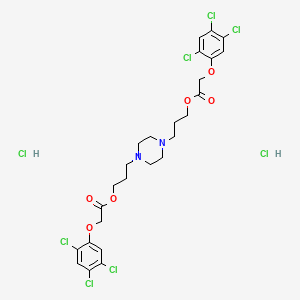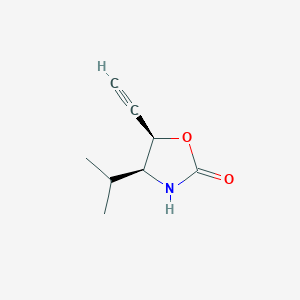
3-amino-4-methylbenzamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-4-methylbenzamide can be synthesized through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods
In industrial settings, the production of 3-amino-4-methylbenzamide often involves large-scale acylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow microreactor systems to control reaction kinetics and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The amino and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions.
Major Products
Oxidation: Nitro derivatives of 3-amino-4-methylbenzamide.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzamides.
Aplicaciones Científicas De Investigación
3-Amino-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes and pigments, as well as in the manufacture of synthetic fibers
Mecanismo De Acción
The mechanism of action of 3-amino-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes and interference with cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of amino and methyl groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of an amino group.
Uniqueness
3-Amino-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and dyes .
Propiedades
Número CAS |
67701-35-3 |
|---|---|
Fórmula molecular |
C16H22N4O6S |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
3-amino-4-methylbenzamide;sulfuric acid |
InChI |
InChI=1S/2C8H10N2O.H2O4S/c2*1-5-2-3-6(8(10)11)4-7(5)9;1-5(2,3)4/h2*2-4H,9H2,1H3,(H2,10,11);(H2,1,2,3,4) |
Clave InChI |
NACGHFCJVMGMES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N)N.CC1=C(C=C(C=C1)C(=O)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


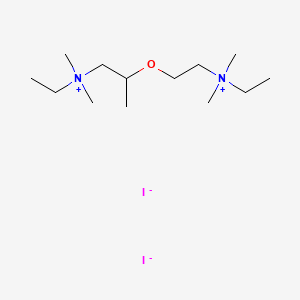
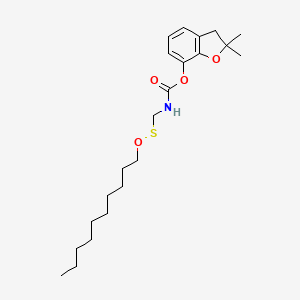
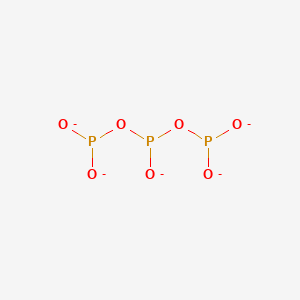
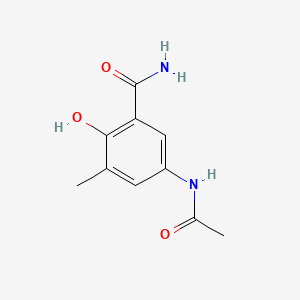


![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

